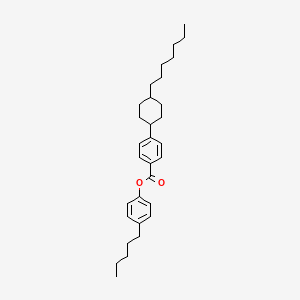

4-Pentylphenyl 4-(trans-4-heptylcyclohexyl)benzoate

Descripción general

Descripción

4-Pentylphenyl 4-(trans-4-heptylcyclohexyl)benzoate is a chemical compound with the molecular formula C31H44O2 and a molecular weight of 448.68 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentylphenyl 4-(trans-4-heptylcyclohexyl)benzoate typically involves the esterification of 4-pentylphenol with 4-(trans-4-heptylcyclohexyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Análisis De Reacciones Químicas

Key Steps

-

Mechanism :

Hydrolysis

| Condition | Products | Notes | Source |

|---|---|---|---|

| Acidic (HCl/H₂O) | 4-(trans-4-heptylcyclohexyl)benzoic acid + 4-pentylphenol | Reversible reaction | |

| Basic (NaOH) | Sodium benzoate + 4-pentylphenoxide | Irreversible saponification |

Transesterification

| Reagents | Products | Application | Source |

|---|---|---|---|

| Alcohol (R-OH), acid | New ester (R-O-CO-Ar) + 4-pentylphenol | Liquid crystal synthesis |

Thermal Stability and Degradation

Under elevated temperatures (>150°C), degradation occurs via oxidation of the cyclohexyl chain:

| Condition | Major Degradation Products | Pathway | Source |

|---|---|---|---|

| 150°C (air) | Cyclohexanol, ketones, carboxylic acids | Radical oxidation | |

| 200°C (inert atmosphere) | Biphenyl derivatives | De-esterification |

-

Implications : Degradation products may exhibit environmental persistence, as observed in studies of structurally similar liquid crystal monomers .

Environmental and Biological Reactivity

-

Bioaccumulation : The trans-cyclohexyl group increases hydrophobicity (log Kow ≈ 8.2), raising bioaccumulation potential .

-

Toxicity : Analogous compounds dysregulate genes involved in lipid metabolism (e.g., PDK4, THRSP) at concentrations ≥2 units/mL .

Comparative Analysis with Structural Analogs

| Compound | Reactivity Difference | Source |

|---|---|---|

| 4-Pentylphenyl 4-methylbenzoate | Lower thermal stability | |

| Fluorinated cyclohexyl benzoates | Enhanced electrophilic substitution |

Aplicaciones Científicas De Investigación

4-Pentylphenyl 4-(trans-4-heptylcyclohexyl)benzoate has various applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving cell membrane interactions and lipid bilayer research.

Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 4-Pentylphenyl 4-(trans-4-heptylcyclohexyl)benzoate involves its interaction with specific molecular targets. The compound can interact with lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various cellular processes and pathways, making it a valuable tool in biological research .

Comparación Con Compuestos Similares

Similar Compounds

4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate: Similar structure but with a different alkyl chain length.

4-Pentylphenyl 4-(trans-4-hexylcyclohexyl)benzoate: Another similar compound with a different alkyl chain length.

Uniqueness

4-Pentylphenyl 4-(trans-4-heptylcyclohexyl)benzoate is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Actividad Biológica

4-Pentylphenyl 4-(trans-4-heptylcyclohexyl)benzoate is a compound of interest in the field of materials science, particularly in the study of liquid crystals. Its unique structural properties contribute to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzoate functional group, which is known to influence its interactions with biological systems.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with benzoate derivatives, including:

- Anti-inflammatory properties : Compounds similar to this compound have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.

- Antimicrobial effects : Some benzoates exhibit antimicrobial activity against a range of pathogens, making them candidates for further investigation as potential therapeutic agents.

- Anticancer potential : Preliminary studies suggest that certain structural analogs can induce apoptosis in cancer cells, warranting further exploration into their mechanisms.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- Interaction with cellular receptors : The compound may bind to specific receptors or enzymes involved in inflammatory pathways.

- Modulation of signaling pathways : By influencing signaling cascades, it could alter cellular responses associated with inflammation and cancer progression.

Case Studies and Research Findings

-

Anti-inflammatory Activity :

- A study demonstrated that related benzoate compounds reduced the expression of TNF-alpha and IL-6 in macrophages, indicating potential anti-inflammatory effects. This suggests that this compound could similarly modulate inflammatory responses.

-

Antimicrobial Studies :

- Research has shown that derivatives with similar structures exhibit significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. This positions this compound as a candidate for further antimicrobial research.

-

Anticancer Research :

- In vitro studies indicated that certain benzoate derivatives can induce apoptosis in breast cancer cell lines via caspase activation. This raises the possibility that this compound may share similar anticancer properties.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(4-pentylphenyl) 4-(4-heptylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44O2/c1-3-5-7-8-10-12-25-13-17-27(18-14-25)28-19-21-29(22-20-28)31(32)33-30-23-15-26(16-24-30)11-9-6-4-2/h15-16,19-25,27H,3-14,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMTWVKHRCXBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633048 | |

| Record name | 4-Pentylphenyl 4-(4-heptylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81929-47-7 | |

| Record name | 4-Pentylphenyl 4-(4-heptylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.